molecular formula C4H6ClN B021389 4-Chlorobutyronitrile CAS No. 628-20-6

4-Chlorobutyronitrile

Cat. No.: B021389
CAS No.: 628-20-6
M. Wt: 103.55 g/mol
InChI Key: ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
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Description

4-Chlorobutyronitrile is an organic compound with the molecular formula ClCH₂CH₂CH₂CN. It is a bifunctional molecule containing both chloro and cyano functional groups. This compound is a colorless liquid and is known for its use in various chemical syntheses .

Mechanism of Action

Target of Action

4-Chlorobutyronitrile is a bifunctional molecule with both chloro and cyano functional groups . It has been used as a starting material to prepare 2-phenylpyrrolidine , which is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds are known to have BAT substrate reuptake inhibitor properties , suggesting that the primary targets of this compound are likely to be the reuptake transporters of biogenic amines such as serotonin and catecholamines .

Mode of Action

Given its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may interact with its targets (the reuptake transporters) to inhibit the reuptake of biogenic amines. This would result in an increased synaptic concentration of these neurotransmitters, thereby enhancing their signaling .

Biochemical Pathways

Considering its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may affect the biochemical pathways involving biogenic amines such as serotonin and catecholamines. The downstream effects of this could include enhanced neurotransmission and potential therapeutic effects in the treatment of CNS diseases and eating disorders .

Pharmacokinetics

Given its use in the synthesis of pharmaceutical compounds , it can be inferred that it has suitable pharmacokinetic properties that allow it to be effectively utilized in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as a precursor to biogenic amine reuptake inhibitors . By inhibiting the reuptake of biogenic amines, this compound could potentially enhance neurotransmission and exert therapeutic effects in the treatment of CNS diseases and eating disorders .

Biochemical Analysis

Biochemical Properties

It is known that 4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone

Cellular Effects

Given its role as a precursor to certain drugs , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of certain drugs , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. While it is known to be a precursor to certain drugs

Preparation Methods

4-Chlorobutyronitrile can be synthesized through several methods:

    Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-3-chloropropane with sodium cyanide.

    Industrial Production Methods: Industrially, this compound is produced by reacting 1-bromo-3-chloropropane with potassium cyanide.

Chemical Reactions Analysis

4-Chlorobutyronitrile undergoes various chemical reactions:

Scientific Research Applications

4-Chlorobutyronitrile has several applications in scientific research:

Comparison with Similar Compounds

4-Chlorobutyronitrile can be compared with other similar compounds:

Properties

IUPAC Name

4-chlorobutanenitrile
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InChI

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2
Source PubChem
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InChI Key

ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CCl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6ClN
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DSSTOX Substance ID

DTXSID0060850
Record name 4-Chlorobutyronitrile
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Molecular Weight

103.55 g/mol
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Physical Description

White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chlorobutyronitrile
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Vapor Pressure

1.0 [mmHg]
Record name 4-Chlorobutyronitrile
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CAS No.

628-20-6
Record name 4-Chlorobutyronitrile
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Record name Butanenitrile, 4-chloro-
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Record name 4-CHLOROBUTYRONITRILE
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Synthesis routes and methods

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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